Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)

Descripción

BenchChem offers high-quality Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C55H94N10O31 |

|---|---|

Peso molecular |

1391.4 g/mol |

Nombre IUPAC |

(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1 |

Clave InChI |

VSCPNQGDWPYXJQ-QPEMRJNGSA-N |

SMILES isomérico |

C1=CC(=O)N(C1=O)CC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canónico |

C1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Structure and Application of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a heterobifunctional linker used in the development of antibody-drug conjugates (ADCs).

Core Structure and Properties

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex chemical linker with a molecular formula of C55H94N10O31 and a molecular weight of approximately 1391.38 g/mol .[1][] Its CAS number is 2360920-01-8.[1][3] This linker is characterized by several key functional components:

-

Maleimide (B117702) (Mal): A reactive group that specifically and covalently bonds to thiol groups (-SH), typically from cysteine residues on an antibody. This allows for site-specific conjugation.

-

EGGGG: A peptide sequence consisting of one glutamic acid (E) and four glycine (B1666218) (G) residues. This sequence can be designed to be susceptible to cleavage by specific enzymes, such as cathepsins, which are often present in the tumor microenvironment. This enzymatic cleavage facilitates the release of the cytotoxic payload from the antibody once the ADC has reached its target.

-

PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) spacer. The inclusion of this PEG chain enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic properties by increasing its circulation half-life.[4][5]

-

Amide-bis(deoxyglucitol): This portion of the molecule is involved in linking the cytotoxic drug to the rest of the linker structure. The deoxyglucitol moieties can further enhance the hydrophilicity of the linker-drug conjugate.

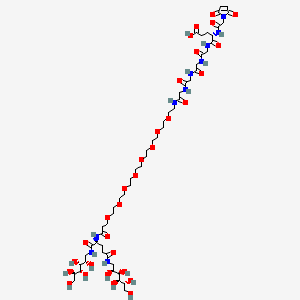

Visualization of the Chemical Structure

The following diagram illustrates the distinct functional units of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).

Physicochemical Properties

A summary of the key physicochemical properties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C55H94N10O31 | [3][6][7] |

| Molecular Weight | ~1391.4 g/mol | [1][][6] |

| CAS Number | 2360920-01-8 | [1][3][7] |

| Appearance | White to off-white solid | [] |

| Purity (LCMS) | >99% | [] |

| Storage Temperature | -20°C | [3][7] |

Experimental Protocols: Antibody-Drug Conjugation

While a specific synthesis protocol for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is not publicly available, the general procedure for conjugating a maleimide-containing linker to an antibody is well-established. The following is a generalized protocol for the conjugation of a maleimide-linker to a monoclonal antibody (mAb).

Antibody Reduction

The interchain disulfide bonds of the antibody must first be partially or fully reduced to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

-

Preparation of Antibody Solution: Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of TCEP: Add a 10-20 molar excess of TCEP to the antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-3 hours with gentle mixing.[6]

-

Purification: Remove excess TCEP using a desalting column or spin filtration.[]

Conjugation Reaction

The maleimide group of the linker reacts with the newly formed thiol groups on the antibody.

-

Preparation of Linker Solution: Dissolve the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)-drug conjugate in a suitable organic solvent (e.g., DMSO) at a concentration of approximately 10 mM.

-

pH Adjustment: Adjust the pH of the reduced antibody solution to 6.5-7.5.[]

-

Conjugation: Add the linker-drug solution to the reduced antibody solution at a molar ratio of approximately 5:1 (linker:antibody).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]

-

Quenching: Quench the reaction by adding an excess of a thiol-containing compound, such as cysteine, to react with any unreacted maleimide groups.[]

Purification and Analysis of the ADC

The final ADC product must be purified and characterized.

-

Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unconjugated linker-drug and other impurities.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity. This can be achieved using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using a maleimide-based linker.

Conclusion

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated, cleavable linker designed to optimize the performance of antibody-drug conjugates. Its multi-component structure provides a balance of reactivity for conjugation, enzymatic cleavability for payload release, and favorable physicochemical properties to enhance the overall efficacy and safety profile of the ADC. The experimental protocols and workflow outlined in this guide provide a foundational understanding for the practical application of this and similar maleimide-based linkers in the development of next-generation targeted cancer therapies.

References

Technical Guide: Chemical Properties and Applications of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a heterobifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex molecule designed for bioconjugation. It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules like antibodies, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, a peptide sequence (EGGGG) that can serve as a cleavage site, and a bis(deoxyglucitol) amide moiety that further enhances hydrophilicity.

Quantitative Data Summary

The following table summarizes the key computed and experimentally observed properties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).

| Property | Value | Source(s) |

| Identifier Information | ||

| IUPAC Name | (4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid | [1] |

| CAS Number | 2360920-01-8 | [2][3][] |

| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | [1][2][3] |

| Physical Properties | ||

| Molecular Weight | 1391.38 g/mol | [2][] |

| Exact Mass | 1390.6086462 Da | [1] |

| Monoisotopic Mass | 1390.6086462 Da | [1] |

| Appearance | White to off-white solid | [2] |

| Chemical Properties | ||

| Hydrogen Bond Donor Count | 21 | [1] |

| Hydrogen Bond Acceptor Count | 35 | [1] |

| Rotatable Bond Count | 69 | [1] |

| Topological Polar Surface Area | 613 Ų | [1] |

| XLogP3 | -13.8 | [1] |

| Handling & Storage | ||

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2] |

| Purity (LCMS) | 99.61% | [2] |

Core Reactivity and Mechanism

The primary utility of this molecule stems from the reactivity of the maleimide group. Maleimides react specifically with sulfhydryl (thiol) groups, such as those on cysteine residues of antibodies, via a Michael addition reaction. This reaction is highly efficient within a pH range of 6.5-7.5 and results in a stable thioether bond, covalently linking the molecule to the target protein.[5][6][7][8]

Figure 1: Maleimide-Thiol Conjugation Mechanism.

Application in Antibody-Drug Conjugate (ADC) Development

This linker is classified as a cleavable ADC linker.[3][] In a typical workflow, an antibody's interchain disulfide bonds are partially reduced to expose free cysteine residues. The maleimide end of the linker then reacts with these thiols. The other end of the linker is pre-attached to a cytotoxic drug payload. Once the ADC binds to its target cell and is internalized, the linker is designed to be cleaved, releasing the drug.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a heterobifunctional linker critical in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated linker molecule designed for the covalent attachment of payloads to biomolecules. Its structure incorporates a maleimide (B117702) group for selective reaction with thiols, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce aggregation, a peptide sequence (EGGGG) that can be designed for specific enzymatic cleavage, and a bis(deoxyglucitol) amide moiety that can influence the overall physicochemical properties of the conjugate. These features make it an invaluable tool in the construction of complex bioconjugates where stability, solubility, and controlled release are paramount.

Core Molecular Data

The fundamental chemical properties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) are summarized below. This data is essential for accurate calculations in experimental design, including molar excess determinations for conjugation reactions and for mass spectrometry analysis of the resulting conjugates.

| Property | Value | Citation |

| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | [1][2] |

| Molecular Weight | 1391.38 g/mol | [3][] |

| Monoisotopic Mass | 1390.6086462 Da | [2] |

| CAS Number | 2360920-01-8 | [1] |

Experimental Protocols

The following sections detail generalized protocols for the use of maleimide-containing linkers in the preparation and characterization of antibody-drug conjugates.

The conjugation of a cytotoxic drug to an antibody using a maleimide linker like Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) typically follows a multi-step process. This workflow is designed to first introduce reactive thiol groups onto the antibody, which then serve as attachment points for the maleimide group of the linker-drug construct.

-

Buffer Preparation : Prepare a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5). Ensure the buffer is degassed and free of primary amines.[5]

-

Antibody Preparation : Dialyze the antibody into the prepared phosphate buffer. Adjust the antibody concentration to 5-10 mg/mL.

-

Reduction : For partial reduction of interchain disulfides, add a 5-10 molar excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6]

-

Incubation : Incubate the reaction mixture at 37°C for 30-60 minutes.[5]

-

Purification : Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[5]

-

Reagent Preparation : Dissolve the maleimide-functionalized linker-drug construct in a suitable organic solvent (e.g., DMSO) and then dilute into the aqueous conjugation buffer.[7]

-

Conjugation Reaction : Add the linker-drug solution to the reduced antibody solution. A molar excess of 10- to 20-fold of the maleimide reagent over the available thiol groups is generally recommended.[3]

-

Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.[3][7] The reaction should be performed at a pH between 6.5 and 7.5 to ensure the stability and reactivity of the maleimide group.[8][9]

-

Quenching : Quench any unreacted maleimide groups by adding a thiol-containing reagent such as N-acetylcysteine or L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[10]

-

Purification : The resulting ADC should be purified to remove unreacted linker-drug, excess quenching agent, and any aggregated protein. Common methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or dialysis.[3][10]

-

Characterization : The purified ADC must be thoroughly characterized to determine critical quality attributes:

-

Drug-to-Antibody Ratio (DAR) : Can be determined using UV-Vis spectroscopy (by measuring absorbance at 280 nm for the protein and at a specific wavelength for the drug) or Mass Spectrometry (MS).

-

Molecular Weight and Heterogeneity : High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MALDI-TOF or ESI-MS) are used to assess the molecular weight, distribution of drug-linker species, and purity of the conjugate.[1]

-

Stability : The stability of the thioether bond can be evaluated over time in serum or other relevant biological matrices.[6]

-

Bioactivity : In vitro cell-based assays are necessary to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody and to determine the potency of the cytotoxic payload.

-

Signaling Pathways and Logical Relationships

The mechanism of action for an ADC involves a series of targeted events, beginning with binding to a cancer cell and culminating in the release of the cytotoxic payload. The diagram below illustrates this logical pathway.

This guide provides a foundational understanding of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and its application in bioconjugation. Researchers should adapt and optimize the provided protocols based on the specific characteristics of their antibody, payload, and desired final product attributes.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. confluore.com [confluore.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. benchchem.com [benchchem.com]

Synthesis Pathways for Maleimide-PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for maleimide-poly(ethylene glycol) (maleimide-PEG) linkers, essential tools in bioconjugation and drug development. The maleimide (B117702) group's high reactivity and specificity towards thiol groups on biomolecules, such as cysteine residues in proteins, make these linkers invaluable for creating stable bioconjugates. This document details the experimental protocols for the most common synthetic routes, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis workflows to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Pathways

There are two primary strategies for the synthesis of maleimide-PEG linkers, which differ in their starting materials: functionalization of a pre-existing PEG polymer or the polymerization of ethylene (B1197577) oxide from a maleimide-containing initiator. This guide focuses on the more common and versatile former approach, which can be broadly categorized into two pathways:

-

Synthesis from Amine-Terminated PEG (PEG-NH₂): This is a widely used multi-step approach that begins with a hydroxyl-terminated PEG (PEG-OH), which is first converted to an amine-terminated PEG. The terminal amine is then reacted with maleic anhydride (B1165640), followed by a cyclization step to form the maleimide ring.

-

Synthesis from Hydroxyl-Terminated PEG (PEG-OH): This pathway involves the direct reaction of a hydroxyl-terminated PEG with a reagent that already contains the maleimide group or a precursor. This can be a more direct, one-step functionalization of the PEG terminus.

Pathway 1: Synthesis from Amine-Terminated PEG

This pathway is a robust and common method for producing maleimide-PEG linkers. It involves a three-step conversion of the more readily available PEG-OH to the desired maleimide-terminated product.

Experimental Workflow

Detailed Experimental Protocols

Step 1: Tosylation of PEG-OH to PEG-OTs

This step activates the terminal hydroxyl group of the PEG, making it a good leaving group for the subsequent nucleophilic substitution with an amine.

-

Materials:

-

Methoxy-PEG-OH (mPEG-OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine (B92270)

-

Dichloromethane (DCM) or Acetone

-

Saturated NH₄Cl solution

-

MgSO₄ or Na₂SO₄

-

Ethyl ether

-

-

Procedure:

-

Dissolve mPEG-OH in DCM or acetone.

-

Add TEA (or pyridine) to the solution and stir for approximately 10 minutes at room temperature.

-

Add p-toluenesulfonyl chloride (TsCl) to the solution and continue stirring at room temperature for 20-24 hours.

-

Filter the solution to remove any precipitate.

-

Wash the filtrate with a saturated NH₄Cl solution.

-

Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum.

-

Precipitate the product by adding the concentrated solution to cold ethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to obtain mPEG-tosylate (mPEG-OTs).

-

Step 2: Amination of PEG-OTs to PEG-NH₂

The tosyl group is displaced by an amino group. A common method involves reaction with ammonia.

-

Materials:

-

mPEG-OTs

-

Ammonia water (e.g., 28%)

-

Dichloromethane (DCM)

-

MgSO₄

-

Ethyl ether

-

-

Procedure:

-

Add mPEG-OTs to ammonia water and stir at room temperature for an extended period (e.g., 10 days)[1].

-

Extract the reaction mixture with DCM.

-

Dry the combined organic layers over MgSO₄.

-

Filter and concentrate the solvent under vacuum.

-

Precipitate the product by adding the concentrated solution to cold ethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to obtain mPEG-NH₂.

-

Step 3: Formation of PEG-Maleamic Acid

The terminal amine of the PEG reacts with maleic anhydride to form an intermediate maleamic acid.

-

Materials:

-

mPEG-NH₂

-

Maleic anhydride

-

N,N-dimethylacetamide (DMAC)

-

N-cyclohexylpyrrolidinone (CHP)

-

Ethyl ether

-

-

Procedure:

-

Dissolve mPEG-NH₂ in a mixture of DMAC and CHP[1].

-

Add maleic anhydride to the solution.

-

Heat the reaction mixture to 80°C and stir for 16 hours using a Dean-Stark apparatus with toluene as a co-solvent to remove water[1].

-

Cool the reaction to room temperature.

-

Precipitate the product by adding the reaction mixture to cold ethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to obtain mPEG-maleamic acid.

-

Step 4: Cyclization to PEG-Maleimide

The maleamic acid is dehydrated to form the final maleimide ring.

-

Materials:

-

mPEG-maleamic acid

-

Acetic anhydride (Ac₂O)

-

Sodium acetate (B1210297) (NaOAc)

-

Ethyl ether

-

-

Procedure:

-

Dissolve the mPEG-maleamic acid in acetic anhydride[2].

-

Add anhydrous sodium acetate[2].

-

Heat the mixture with stirring (e.g., at 80°C for 1.5 hours)[2].

-

Evaporate the acetic anhydride under vacuum.

-

Precipitate the resulting product from a suitable solvent (e.g., DCM) by adding it to cold ethyl ether[2].

-

Collect the precipitate by filtration and dry under vacuum to yield the final mPEG-maleimide.

-

Quantitative Data for Pathway 1

| Step | Reactants | Product | Yield | Reference |

| Tosylation | mPEG-OH, TsCl, TEA | mPEG-OTs | 89.2% | [2] |

| Amination (via Phthalimide) | mPEG-OTs, Potassium Phthalimide, Hydrazine Hydrate | mPEG-NH₂ | ~50-56% | [2] |

| Maleamic Acid Formation | mPEG-NH₂, Maleic Anhydride | mPEG-Maleamic Acid | 88% | [2] |

| Cyclization | mPEG-Maleamic Acid, Ac₂O, NaOAc | mPEG-Maleimide | 54% | [2] |

Pathway 2: Synthesis from Hydroxyl-Terminated PEG

This approach offers a more direct route to maleimide-PEG by reacting a PEG-OH with a maleimide-containing molecule. This can potentially reduce the number of synthetic steps and purification procedures.

Experimental Workflow

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a PCL-PEG-Maleimide block copolymer and can be applied to the direct functionalization of a PEG-OH[3].

-

Materials:

-

Methoxy-PEG-OH (mPEG-OH) or PEG-diol

-

Maleimide-containing acid chloride (e.g., 3-maleimidopropionyl chloride)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanol or Tetrahydrofuran (THF)

-

Ethyl ether

-

-

Procedure:

-

Dissolve the mPEG-OH in DCM.

-

Add pyridine and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C and add the maleimide-containing acid chloride.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

If a protected maleimide precursor is used, add TEA and stir for an additional 4 hours to induce elimination and form the maleimide double bond[3].

-

Remove the DCM under vacuum.

-

Dissolve the resulting solid in THF and precipitate by adding it to cold ethyl ether. This step may need to be repeated to achieve desired purity.

-

Collect the precipitate by filtration and dry under vacuum to obtain the maleimide-PEG linker.

-

Quantitative Data for Pathway 2

| Step | Reactants | Product | Maleimide Functionality | Reference |

| One-Pot Esterification | PCL-PEG-OH, Maleimide-Acid Chloride | PCL-PEG-Maleimide | 70-90% | [3] |

Purification and Characterization

Purification: The purification of maleimide-PEG linkers is crucial to remove unreacted reagents and byproducts. The most common methods include:

-

Precipitation: The PEG derivatives are typically soluble in solvents like DCM and THF but can be precipitated out by adding a non-solvent such as cold ethyl ether[1][2]. This is an effective method for removing small molecule impurities.

-

Washing/Extraction: Washing the organic solution containing the PEG derivative with aqueous solutions (e.g., saturated NH₄Cl or brine) can help remove water-soluble impurities.

-

Dialysis: For higher molecular weight PEGs, dialysis against a suitable solvent (e.g., methanol) can be used to remove low molecular weight contaminants[3].

-

Chromatography: While often avoided due to the polydispersity of PEG, techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC can be employed for purification and analysis, especially for well-defined, discrete PEG (dPEG®) linkers[4].

Characterization: The successful synthesis and purity of maleimide-PEG linkers are typically confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the final product. Key signals to look for include:

-

A singlet at approximately 6.7-7.0 ppm corresponding to the two protons on the maleimide double bond[5][6].

-

A broad, strong signal around 3.6 ppm from the repeating ethylene glycol units (-OCH₂CH₂O-) of the PEG backbone[7].

-

Signals corresponding to the methylene (B1212753) groups adjacent to the maleimide and the PEG chain, the chemical shifts of which will depend on the specific linker structure.

-

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight distribution of the PEG linker and confirm the addition of the maleimide group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups, such as the imide carbonyl stretching vibrations.

This guide provides a foundational understanding of the synthesis of maleimide-PEG linkers. Researchers should optimize the described protocols based on the specific molecular weight of the PEG used and the desired scale of the reaction. Careful characterization of the final product is essential to ensure its purity and reactivity for subsequent bioconjugation applications.

References

- 1. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PEG-ammonia - GalChimia [galchimia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for Cleavable ADC Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing exposure to healthy tissues. This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule payload. The linker, a critical component connecting the antibody and the payload, is paramount to the ADC's success. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient cleavage and payload release once the ADC has reached its target.

Cleavable linkers are designed to exploit the unique physiological differences between the extracellular environment (bloodstream) and the intracellular or tumor microenvironment. These linkers incorporate chemical triggers that respond to specific conditions such as lower pH, the presence of certain enzymes, or a higher reducing potential to release the cytotoxic drug. This targeted release mechanism is crucial for maximizing on-target efficacy and widening the therapeutic window.

Types of Cleavable Linkers and Mechanisms of Action

Cleavable linkers are primarily categorized into three groups based on their release mechanism: pH-sensitive, enzyme-sensitive, and glutathione-sensitive.[1][][3]

pH-Sensitive (Acid-Labile) Linkers

This class of linkers is engineered to be stable at the neutral pH of blood (~7.4) but to undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5] After an ADC binds to its target antigen on the cell surface, it is internalized via endocytosis and trafficked into these acidic organelles.[4] The drop in pH triggers the cleavage of the acid-labile bond, releasing the cytotoxic payload inside the target cell.

Common acid-labile chemical groups include hydrazones, carbonates, acetals, and ketals.[4][6][7] Hydrazone linkers, used in the first-generation ADC Mylotarg, were among the earliest to be clinically validated.[6][8] However, they can exhibit instability and slow hydrolysis at physiological pH, potentially leading to premature drug release.[8] Newer designs, such as acetals, ketals, and other orthoesters, offer more tunable and controllable release kinetics.[4][9]

Enzyme-Sensitive Linkers

Enzyme-sensitive linkers leverage the high concentration of specific enzymes within the lysosomes of cancer cells to trigger payload release.[8] This strategy offers high specificity as the cleavage is contingent on enzymatic recognition.

-

Peptide Linkers: These are the most widely used enzyme-cleavable linkers and typically consist of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[8] These sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[10][11] The Val-Cit linker, in particular, has demonstrated excellent plasma stability and efficient intracellular cleavage.[12] Following cleavage of the dipeptide, a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), is often employed to spontaneously decompose and release the unmodified payload.[6]

-

β-Glucuronide Linkers: This type of linker is cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and also found in the microenvironment of some solid tumors.[7][8] These linkers are highly hydrophilic, which can improve the pharmacokinetic properties of the ADC. Similar to peptide linkers, they are often used with a self-immolative spacer to ensure efficient release of the active drug.[8]

Glutathione-Sensitive (Reducible) Linkers

This strategy exploits the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm. The cytoplasm has a much higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, (1-10 mM) compared to the bloodstream (~2-20 µM).[11] Linkers containing a disulfide bond are relatively stable in the oxidative environment of the plasma but are readily cleaved by the high concentration of intracellular GSH.[10] This reductive cleavage breaks the disulfide bond, releasing the payload into the cytoplasm. To enhance stability in circulation, sterically hindered disulfide bonds, for instance by adding a methyl group adjacent to the bond, are often incorporated.[10]

Quantitative Data Presentation

The choice of a cleavable linker significantly impacts the pharmacokinetic and therapeutic properties of an ADC. The following tables summarize key quantitative and qualitative data for different cleavable linker types.

Table 1: Environmental Conditions for Linker Cleavage

| Parameter | Systemic Circulation | Endosome/Lysosome | Cytoplasm | Relevant Linker Type |

| pH | ~7.4[4] | 4.5 - 6.5[4] | ~7.2 | pH-Sensitive |

| Glutathione (GSH) | ~2-20 µM[11] | Low | 1-10 mM[11] | Glutathione-Sensitive |

| Proteolytic Enzymes | Inhibited/Low Activity | High (e.g., Cathepsins)[11] | Varies | Enzyme-Sensitive |

Table 2: Comparative Properties of Cleavable Linker Classes

| Linker Type | Cleavage Trigger | Common Moieties | Plasma Stability | Release Rate | Key Advantages | Key Limitations |

| pH-Sensitive | Acidic pH | Hydrazone, Carbonate, Acetal[6][7] | Moderate to High | Tunable[4] | Broad applicability | Potential for premature release (hydrazones)[8] |

| Enzyme-Sensitive | Lysosomal Proteases | Val-Cit, Val-Ala, GGFG[8] | High[11] | Rapid (Val-Cit >80% in 30 min) | High specificity, excellent stability | Dependent on enzyme expression levels |

| Enzyme-Sensitive | β-glucuronidase | Glucuronides[8] | High | Moderate | High stability, good hydrophilicity | Dependent on enzyme expression |

| Glutathione-Sensitive | Reducing Environment | Disulfide Bonds[10] | Moderate to High | Moderate | Intracellular release, bystander effect[11] | Potential for off-target release in reducing environments |

Key Experimental Protocols

Robust experimental protocols are essential for characterizing and selecting the optimal cleavable linker for an ADC.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the integrity of the linker-payload bond in plasma to predict its in vivo stability.

Methodology:

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse, or rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Collection: At each time point, collect an aliquot of the plasma/ADC mixture.

-

Quenching: Immediately quench any potential reaction by diluting the sample in cold PBS or another suitable buffer.

-

ADC Capture: Capture the ADC from the plasma sample using an affinity chromatography method, such as Protein A or Protein G beads, which bind to the antibody's Fc region.

-

Washing: Wash the captured ADC thoroughly to remove non-specifically bound plasma proteins.

-

Elution: Elute the purified ADC from the affinity matrix.

-

Analysis: Analyze the eluted ADC using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).

-

Calculation: Calculate the percentage of intact ADC remaining at each time point relative to time zero to determine the plasma half-life and identify any premature drug release.

Lysosomal/Enzymatic Cleavage Assay

This assay determines the rate and extent of payload release in the presence of specific enzymes or lysosomal extracts, mimicking the intracellular environment.

Methodology:

-

Preparation: Prepare a reaction buffer containing the relevant enzyme (e.g., Cathepsin B) or a lysosomal fraction isolated from target cells or tissues (e.g., human liver lysosomes).

-

Incubation: Add the ADC to the prepared buffer and incubate at 37°C. For enzyme-specific assays, ensure optimal pH and cofactor conditions.

-

Time Points: Collect samples at various time points throughout the incubation period.

-

Reaction Stop: Stop the enzymatic reaction at each time point, typically by adding a protease inhibitor or by rapid pH/temperature change.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

Kinetics: Plot the concentration of the released payload over time to determine the cleavage rate and linker-payload half-life under specific enzymatic conditions.

Cell-Based Cytotoxicity Assay

This assay evaluates the ultimate biological consequence of ADC binding, internalization, and payload release: the ability to kill target cancer cells.

Methodology:

-

Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, a control antibody (without payload), the free payload, or a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for ADC processing and cytotoxicity, typically 72-120 hours.

-

Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS (e.g., CellTiter-Glo), or crystal violet staining.

-

Data Analysis: Plot cell viability against the concentration of the ADC or payload. Calculate the IC50 value (the concentration required to inhibit cell growth by 50%) for each condition. A potent ADC will show a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads and thereby enhancing the therapeutic index. The three primary mechanisms—pH-sensitivity, enzyme-sensitivity, and glutathione-sensitivity—each offer a distinct strategy to exploit the physiological differences between the tumor and healthy tissues. The rational selection of a linker technology, supported by rigorous quantitative analysis and detailed experimental validation, is critical to developing safe and effective ADCs. As research advances, novel linker designs, such as tandem-cleavage systems, continue to emerge, promising even greater control over payload delivery and further expanding the potential of ADC therapeutics.

References

- 1. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]

- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 7. researchgate.net [researchgate.net]

- 8. iphasebiosci.com [iphasebiosci.com]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 10. benchchem.com [benchchem.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pubs.acs.org [pubs.acs.org]

The Architect's Blueprint: A Technical Guide to PROTAC Linker Design and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[2] Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This in-depth technical guide provides a comprehensive overview of the foundational principles of PROTAC linkers, detailed experimental protocols for their evaluation, and a summary of quantitative data to inform rational design.

Foundational Principles of PROTAC Linkers

The design of an effective PROTAC is a multi-parameter optimization process where the linker plays a central role in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] The linker's characteristics—length, composition, rigidity, and attachment points—profoundly influence the stability and geometry of this complex, ultimately dictating the efficiency of protein degradation.[5]

Linker Composition: The Chemical Building Blocks

The choice of chemical motifs within the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[6][]

-

Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common linker motifs due to their synthetic accessibility and the ease with which their length can be modulated.[3] Alkyl chains are hydrophobic, while PEG linkers are more hydrophilic, offering a means to tune the overall lipophilicity and solubility of the PROTAC.[8] PEG linkers, with their ether oxygens, can act as hydrogen bond acceptors, potentially improving aqueous solubility.[9]

-

Rigid Linkers: To reduce the entropic penalty associated with the flexibility of alkyl and PEG chains, rigid motifs such as alkynes, triazoles, and piperazine/piperidine rings are increasingly being incorporated.[6] These rigid structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[10]

-

Functionalized Linkers: "Smart" linkers are being developed to confer additional functionalities to PROTACs. For instance, photoswitchable linkers, such as those containing azobenzene, allow for spatiotemporal control of PROTAC activity.[6]

Linker Length: A Critical Determinant of Efficacy

The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[11]

-

Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[11]

-

Too Long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, as it may not effectively bring the two proteins into the optimal proximity for ubiquitination.[11]

The "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations due to the formation of unproductive binary complexes, can also be influenced by linker length and composition.

Linker Attachment Points: The Exit Vector

The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are critical for maintaining the binding affinity of the ligands and for achieving a productive orientation within the ternary complex. The linker should ideally be attached to a solvent-exposed region of each ligand to minimize disruption of key binding interactions.[12]

Quantitative Data on Linker Optimization

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on PROTAC efficacy.

Table 1: Impact of Linker Length on PROTAC-Mediated Degradation

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |

| ERα | VHL | PEG | 12 | >10 µM | <20 | [1] |

| ERα | VHL | PEG | 16 | ~1 µM | >80 | [1] |

| ERα | VHL | PEG | 20 | >10 µM | <40 | [1] |

| p38α | VHL | PEG/Alkyl | 12 | Inactive | - | [1] |

| p38α | VHL | PEG/Alkyl | 15-17 | Potent | >90 | [1] |

| TBK1 | CRBN | PEG/Alkyl | <12 | Inactive | - | [13] |

| TBK1 | CRBN | PEG/Alkyl | 21 | 3 nM | 96 | [13] |

| TBK1 | CRBN | PEG/Alkyl | 29 | 292 nM | 76 | [13] |

Table 2: Impact of Linker Composition on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG-based | 1.8 | >95 | [14] |

| BRD4 | CRBN | Piperazine/Pyrimidine-based | 4.9 | >95 | [15] |

| BTK | CRBN | 2 PEG units | >1000 | - | [13] |

| BTK | CRBN | 4 PEG units | 1-40 | >90 | [13] |

Table 3: Impact of Linker Attachment Point on Thalidomide-Based PROTACs

| Target Protein | Linker Attachment on Thalidomide | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | C4-position | 1.8 | >98 | [12] |

| BRD4 | C5-position | 2.7 | >98 | [12] |

| WDR5 | C4-position | 20 | ~90 | [12] |

| WDR5 | C5-position | 5 | ~95 | [12] |

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis of Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with a dose-response of the PROTAC, vehicle control, and PROTAC in the presence of a proteasome inhibitor for a predetermined time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody against the POI overnight at 4°C. Recommended starting dilution is 1:1000, but this should be optimized.[13][16][17]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. A typical starting dilution is 1:10,000.[17]

-

Wash the membrane and detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Troubleshooting:

-

No or Weak Signal: Increase protein load, optimize antibody concentrations, or check for protein degradation during sample preparation (use fresh protease inhibitors).[18][19][20]

-

High Background: Optimize blocking conditions (time and agent), and antibody concentrations. Ensure adequate washing.[18]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, and stoichiometry) for binary and ternary complex formation.

Materials:

-

Purified POI, E3 ligase, and PROTAC

-

ITC instrument

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Binary Titrations:

-

To determine the affinity of the PROTAC for the POI, titrate the PROTAC into the POI solution.

-

To determine the affinity of the PROTAC for the E3 ligase, titrate the PROTAC into the E3 ligase solution.

-

-

Ternary Titration: To determine the affinity of the ternary complex, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the POI solution.

-

Data Analysis: Analyze the titration data using appropriate binding models to determine the dissociation constants (KD) for binary and ternary complexes. Calculate the cooperativity factor (α = KD_binary / KD_ternary).

Troubleshooting:

-

Poor Signal-to-Noise: Increase protein concentrations or use a higher sensitivity instrument.

-

Complex Binding Isotherms: May indicate multiple binding sites or aggregation.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (KD) of binary and ternary complexes.[2][21][22][23][24]

Materials:

-

Purified POI, E3 ligase, and PROTAC

-

SPR instrument and sensor chips

-

Running buffer

Procedure:

-

Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.

-

Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure binary binding kinetics.

-

Ternary Interaction Analysis: Pre-incubate the PROTAC with the POI and flow the mixture over the immobilized E3 ligase to measure the kinetics of ternary complex formation.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants.

Troubleshooting:

-

Non-specific Binding: Optimize buffer conditions (e.g., add detergents or increase salt concentration).

-

Mass Transport Limitation: Use higher flow rates or lower ligand densities on the sensor chip.

Protocol 4: NanoBRET™ Assay for In-Cell Target Engagement and Ternary Complex Formation

NanoBRET™ is a proximity-based assay that measures protein-protein interactions in living cells.[5][25][26][27]

Materials:

-

Mammalian cell line

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusions

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Luciferase Assay Substrate

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

-

Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.

-

PROTAC Treatment: Treat the cells with a dose-response of the PROTAC.

-

BRET Measurement: Add the Nano-Glo® Luciferase Assay Substrate and measure the donor and acceptor emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation.

Troubleshooting:

-

Low BRET Signal: Optimize the ratio of donor and acceptor plasmids during transfection and ensure proper protein expression.[25][28]

-

High Background: Optimize cell density and labeling conditions.

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical workflow for the design and development of PROTACs.[3][29][30][31]

Caption: Signaling pathway of BRD4 and its degradation by a PROTAC.[4][32][33][34][35]

Conclusion

The linker is an integral and dynamic component of a PROTAC molecule, with its design being a critical determinant of therapeutic success. A deep understanding of the interplay between linker composition, length, and attachment points is essential for the rational design of potent and selective protein degraders. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to systematically approach linker optimization. As our understanding of the "linkerology" of PROTACs continues to evolve, so too will our ability to design next-generation therapeutics capable of targeting the previously "undruggable" proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 23. biorxiv.org [biorxiv.org]

- 24. biorxiv.org [biorxiv.org]

- 25. promegaconnections.com [promegaconnections.com]

- 26. NanoBRET™ Protein:Protein Interaction System Protocol [promega.kr]

- 27. promega.com [promega.com]

- 28. promega.com [promega.com]

- 29. researchgate.net [researchgate.net]

- 30. biopharma.co.uk [biopharma.co.uk]

- 31. researchgate.net [researchgate.net]

- 32. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 33. researchgate.net [researchgate.net]

- 34. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 35. researchgate.net [researchgate.net]

Spectroscopic Characterization of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the bifunctional linker, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). This molecule is a key component in the construction of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker with a maleimide (B117702) group for conjugation to antibodies, a peptide sequence, a polyethylene (B3416737) glycol (PEG) spacer for solubility, and bis(deoxyglucitol) moieties. Due to the limited availability of specific experimental spectra for this compound in the public domain, this guide presents a summary of expected spectroscopic data based on its chemical structure and data from analogous compounds.

Chemical Structure and Properties

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex molecule with distinct functional units amenable to spectroscopic analysis. A certificate of analysis for a commercially available sample indicates that its identity and purity are confirmed by 1H NMR and LCMS, with a purity of 99.61%[1].

Table 1: Physicochemical Properties [1][2][3]

| Property | Value | Source |

| Molecular Formula | C55H94N10O31 | MedchemExpress[1], PubChem[2] |

| Molecular Weight | 1391.38 g/mol | MedchemExpress[1], ChemExpress[3] |

| Appearance | White to off-white solid | MedchemExpress[1] |

| CAS Number | 2360920-01-8 | MedchemExpress[1] |

Spectroscopic Characterization

The structural elucidation and confirmation of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of key structural motifs within the molecule. The spectrum is expected to be complex due to the number of protons in different chemical environments.

Table 2: Expected ¹H NMR Chemical Shifts

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| Maleimide Protons | ~6.7 | s |

| Peptide Backbone α-Protons | 3.5 - 4.5 | m |

| PEG Methylene Protons (-CH₂CH₂O-) | ~3.6 | s (broad) |

| Deoxyglucitol Protons | 3.4 - 4.0 | m |

| Amide Protons (-NH-) | 7.5 - 8.5 | m |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound and confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this large, polar molecule.

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 1391.62 |

| [M+Na]⁺ | 1413.60 |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LCMS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture such as water/acetonitrile (B52724) with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-2000.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximal signal.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and compare with the theoretical values. The LC component will also provide information on the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum will be a composite of the vibrations of the maleimide, peptide, PEG, and hydroxyl groups.

Table 4: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3300-3500 | |

| C-H Stretch | 2850-3000 | |

| C=O Stretch (Maleimide) | ~1700 | |

| C=O Stretch (Amide I) | ~1650 | |

| N-H Bend (Amide II) | ~1540 | |

| C-O-C Stretch (PEG) | ~1100 | Strong, characteristic band[4] |

| O-H Stretch (Deoxyglucitol) | 3200-3600 | Broad |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Collect a background spectrum of the empty sample compartment or pure KBr pellet. Acquire the sample spectrum and ratio it against the background. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow and Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and the relationship between its structural components.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | C55H94N10O31 | CID 168510638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemexpress.com [chemexpress.com]

- 4. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cleavable Linker Design for Antibody-Drug Conjugates

This guide provides a comprehensive overview of cleavable linker technologies for antibody-drug conjugates (ADCs), designed for researchers, scientists, and drug development professionals. It covers the core principles of linker design, different cleavage strategies, and the experimental evaluation of ADC performance.

Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.

The success of cleavable linkers depends on their ability to effectively differentiate between the conditions in circulation and those at the target site. This guide explores the three main categories of cleavable linkers: pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.

Types of Cleavable Linkers

pH-Sensitive Linkers

These linkers exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the bloodstream (pH ~7.4) to trigger payload release.

-

Hydrazone Linkers: This was one of the first linker technologies to be clinically validated, as seen in Gemtuzumab ozogamicin (B1678132) (Mylotarg®). They are formed between a ketone or aldehyde on the drug or linker and a hydrazine (B178648) derivative on the other component. While effective, they can exhibit instability in circulation, leading to premature drug release. The stability of hydrazone linkers can be influenced by the chemical structure of the hydrazine and carbonyl precursors. For instance, the ADC gemtuzumab ozogamicin showed only 6% hydrolysis at pH 7.4 after 24 hours but released 97% of the payload at pH 4.5 under the same conditions.

-

Carbonate and Acetal/Ketal Linkers: These are other examples of acid-labile functionalities used in ADC design. Simple carbonates have shown limited stability in serum, but modifications can enhance their half-life.

Enzyme-Sensitive Linkers

These linkers are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment or within tumor cells, particularly in the lysosome.

-

Peptide Linkers: This is the most successful class of cleavable linkers, with the valine-citrulline (Val-Cit) dipeptide being the most widely used. The Val-Cit linker is efficiently cleaved by cathepsin B, a lysosomal protease, and is remarkably stable in circulation. Brentuximab vedotin (Adcetris®) is a prominent example of an ADC utilizing a Val-Cit linker. Other dipeptide sequences like valine-alanine (Val-Ala) and tetrapeptides such as Gly-Gly-Phe-Gly (GGFG) are also used. The GGFG linker, used in trastuzumab deruxtecan (B607063) (Enhertu®), is particularly responsive to cathepsin L.

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and overexpressed in some tumors. They are highly hydrophilic, which can reduce ADC aggregation, and have shown greater stability and efficacy in vivo compared to some peptide linkers.

-

Sulfatase-Cleavable Linkers: These linkers are cleaved by sulfatases, another class of lysosomal enzymes. They have demonstrated high plasma stability and potent in vitro cytotoxicity.

Redox-Sensitive Linkers

These linkers utilize the difference in redox potential between the extracellular environment and the intracellular space. The cytoplasm has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) (1-10 mM) compared to the plasma (~5 µM).

-

Disulfide Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cytosol, releasing the payload. The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond. An example of an ADC with a disulfide linker is mirvetuximab soravtansine.

Quantitative Data on Cleavable Linker Performance

The choice of linker significantly impacts the stability and potency of an ADC. The following tables summarize key quantitative data for different cleavable linker technologies.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |

| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity. |

| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | |

| Gly-Gly-Phe-Gly (GGFG) | T-DXd DAR decreased by ~50% in 7 days in rat PK studies | The Exolinker ADC showed greater DAR retention, suggesting superior linker stability. | |

| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation. A novel silyl (B83357) ether-based linker showed a half-life of > 7 days. |

| Redox-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance. |

| Other Enzyme-Sensitive | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers. |

| Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability. |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Findings |

| Enzyme-Sensitive | MMAE | HER2+ | 10-50 ng/mL | Potent in vitro activity. |

| MMAE | HER2+ SKBR3 | ~0.03 µg/mL | No significant difference in potency observed between ValCit, Asn-Pro, and Asn-Asn linkers. | |

| pH-Sensitive | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons. |

| Other Enzyme-Sensitive | MMAE | HER2+ | 8.8 ng/mL (β-Galactosidase-cleavable) | Demonstrated higher in vitro potency compared to a Val-Cit ADC. |

| MMAE | HER2+ | 61 ng/mL (Sulfatase-cleavable) | Showed higher cytotoxicity compared to a non-cleavable ADC. |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C. Include a buffer control to assess inherent ADC stability.

-

Time Points: Collect aliquots at various time points over a defined period (e.g., 0, 1, 3, 7 days).

-

Sample Processing:

-

To measure Drug-to-Antibody Ratio (DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A magnetic beads). The captured ADC can then be analyzed by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

-

To measure released payload: Precipitate plasma proteins with an organic solvent and remove by centrifugation. Quantify the free payload in the supernatant using LC-MS.

-

-

Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to determine the stability profile and calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000–10,000 cells/well) and allow them to attach overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-144 hours).

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Measurement: If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a peptide linker-containing ADC upon incubation with cathepsin B.

Methodology:

-

Enzyme Activation: Activate recombinant human cathepsin B by incubating it with an activation buffer containing a reducing agent like DTT.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with an appropriate assay buffer (pH 5.0-6.0).

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the ADC mixture. Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction with a protease inhibitor or by adding acid.

-

Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload, and free payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with a human tumor cell line that expresses the target antigen.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).

-

Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control, unconjugated antibody, and one or more doses of the ADC.

-

Dosing: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined schedule.

-

Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall animal health regularly (e.g., twice weekly).

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the end of the study, tumors can be excised and weighed.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

Visualizations: Pathways and Workflows

Signaling Pathways and Mechanisms

The following diagrams illustrate the key steps in the mechanism of action of ADCs with cleavable linkers.

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: Mechanisms of payload release for different cleavable linkers.

Experimental and Developmental Workflows

The following diagrams outline the typical workflows for ADC development and evaluation.

Caption: A typical workflow for the development of an antibody-drug conjugate.

Caption: Workflow for the in vitro evaluation of an ADC candidate.

The EGGGG Peptide Sequence as a Flexible Linker in Protein Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of protein engineering and drug development, the use of peptide linkers to connect functional domains is a cornerstone of creating novel fusion proteins with tailored properties. The choice of linker sequence is critical as it can significantly influence the stability, solubility, and biological activity of the resulting chimeric protein. While glycine-serine rich linkers, such as the well-characterized (GGGGS)n repeats, are ubiquitously employed for their flexibility, other sequences are designed to impart specific characteristics. This technical guide focuses on the function and properties of the EGGGG peptide sequence when utilized as a linker.

The EGGGG sequence combines the attributes of glutamic acid (E) and glycine (B1666218) (G) to create a linker that is not only flexible but also possesses enhanced solubility. Glycine, with its single hydrogen atom as a side chain, provides maximal conformational freedom, minimizing steric hindrance and allowing for the independent folding and movement of the fused domains.[1] The incorporation of glutamic acid, a negatively charged and hydrophilic amino acid, is a strategic choice to improve the overall solubility of the fusion protein, which can be particularly beneficial when expressing proteins prone to aggregation.[2][3]

This guide will provide an in-depth analysis of the inferred properties of the EGGGG linker, present relevant quantitative data for comparable flexible linkers, detail experimental protocols for characterization, and visualize key concepts and workflows.

Inferred Properties and Function of the EGGGG Linker

While direct experimental data for the EGGGG peptide sequence as a linker is not extensively available in published literature, its properties can be inferred from the well-understood characteristics of its constituent amino acids in the context of protein linkers.

-

Flexibility: The high glycine content (four out of five residues) confers significant flexibility to the EGGGG linker. This flexibility allows for a large range of motion between the connected protein domains, which can be crucial for their proper folding and function.[1] Glycine-rich linkers are known to adopt a random coil conformation, acting as a passive spacer that allows the domains to orient themselves optimally for activity.[1]

-

Solubility: The presence of a glutamic acid residue at the N-terminus of the sequence is intended to enhance the hydrophilicity and solubility of the linker and, by extension, the entire fusion protein.[2][3] This is particularly advantageous for preventing aggregation during high-level expression in recombinant systems and for improving the biophysical properties of the final product.

-